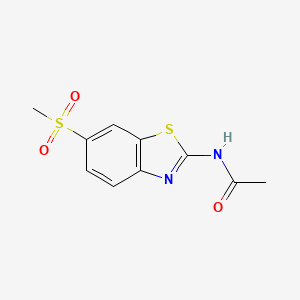

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S2/c1-6(13)11-10-12-8-4-3-7(17(2,14)15)5-9(8)16-10/h3-5H,1-2H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLNAPGCLPMZDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with 2-aminobenzothiazole as the starting material.

Sulfonylation: The 2-aminobenzothiazole undergoes sulfonylation with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the 6th position.

Acetylation: The resulting intermediate is then acetylated using acetic anhydride to form the final product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is primarily recognized for its potential as a pharmaceutical agent. The benzothiazole scaffold is known for its diverse biological activities, including:

- Antimicrobial Activity : Compounds with the benzothiazole structure have demonstrated significant antibacterial and antifungal properties. Research indicates that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Studies have shown that benzothiazole derivatives exhibit cytotoxic effects against several cancer cell lines. This compound may inhibit key enzymes involved in cancer cell proliferation, suggesting its potential role in cancer therapy .

- Enzyme Inhibition : Interaction studies reveal that this compound can bind to specific enzymes or receptors, which is crucial for understanding its mechanism of action and therapeutic potential. Techniques like molecular docking and enzyme assays are employed to elucidate these interactions.

Agrochemical Applications

The versatility of this compound extends to agrochemicals. Its biological activity against plant pathogens positions it as a promising candidate for:

- Fungicides : The compound's antifungal properties can be harnessed to develop effective fungicides that protect crops from fungal infections .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material sciences:

- Organic Light Emitting Diodes (OLEDs) : Benzothiazole derivatives are being explored as electrophosphorescent emitters in OLED technology. The unique properties of this compound may enhance the efficiency and performance of OLED devices.

Comparative Analysis of Related Compounds

To further understand the significance of this compound, a comparison with similar compounds can provide insights into its unique features and applications.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Benzothiazole derivative | Exhibits strong antibacterial activity |

| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Benzothiazole derivative | Known for antifungal properties |

| N-(2-thiocyanato-benzothiazol-1-yl)acetamide | Benzothiazole derivative | Displays significant cytotoxicity |

This table highlights the diversity within benzothiazole derivatives and emphasizes the unique methylsulfonyl substitution in this compound that may confer distinct biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, indicating its potential utility in cancer treatment protocols .

Mechanism of Action

The mechanism of action of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in the context of anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . In Alzheimer’s disease research, the compound inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents at the 2- and 6-positions. Below is a detailed comparison of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide with structurally analogous compounds:

Substituent Effects on Enzyme Inhibition

- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA): Substituents: 6-CF₃, 2-trimethoxyphenyl. Activity: Exhibited a pIC₅₀ of 7.8 against CK-1δ (a kinase implicated in neurodegenerative diseases), with a GlideXP docking score of -3.78 kcal/mol . The trimethoxyphenyl group at the 2-position contributes to π-π stacking, a feature absent in the target compound.

N-(6-Methylsulfanyl-1,3-benzothiazol-2-yl)acetamide :

Antimicrobial Activity

- BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide): Substituents: 6-OCH₃, 2-pyridinylamino. Activity: Showed MIC values of 3.125–12.5 µg/mL against Gram-positive and Gram-negative bacteria .

- BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide): Substituents: 6-NO₂. Activity: Demonstrated similar antimicrobial potency to BTC-j . Comparison: The nitro group (-NO₂) is a stronger electron-withdrawing group than methylsulfonyl, which may enhance reactivity but reduce metabolic stability.

Anti-Trypanosomal Activity

- N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (Compound 17): Substituents: 6-CH₃, 3-nitro-triazole.

Structural and Physicochemical Properties

*Predicted using ChemAxon software.

Molecular Docking Trends

- Methylsulfonyl-containing derivatives are predicted to form strong hydrogen bonds with polar residues (e.g., aspartate or glutamate) in enzyme active sites due to the sulfonyl group’s polarity.

- Trifluoromethyl and nitro groups enhance hydrophobic and π-stacking interactions, respectively, but may reduce solubility .

Biological Activity

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its significant biological activities, particularly its effects against various pathogens and its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

This compound primarily targets the enzyme DprE1 in Mycobacterium tuberculosis, which is essential for bacterial survival. By inhibiting DprE1, the compound disrupts the synthesis of mycolic acids, critical components of the bacterial cell wall, thereby leading to the inhibition of bacterial growth.

Additional Actions:

- Acetylcholinesterase Inhibition: The compound exhibits modest to strong inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This property suggests potential applications in neurodegenerative diseases like Alzheimer's.

- Neuroprotective Effects: In cellular models, this compound has shown low toxicity and protective effects against oxidative stress induced by hydrogen peroxide (H₂O₂) in SHSY-5Y neuroblastoma cells.

The compound's interaction with various enzymes and proteins underlines its versatile biochemical profile. It has been documented to influence several biochemical pathways related to cell viability and function:

| Biochemical Property | Effect |

|---|---|

| AChE Inhibition | Modest to strong inhibition |

| Neuroprotection | Protects against H₂O₂-induced toxicity |

| Tuberculosis Activity | Inhibits growth of Mycobacterium tuberculosis |

Research Findings

Recent studies have focused on the compound's potential applications in medicinal chemistry and biological research:

- Medicinal Chemistry: The compound is being investigated as a potential anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis growth effectively. Its unique structure allows for specificity in targeting bacterial enzymes .

- Biological Assays: this compound is utilized in assays aimed at understanding cholinesterase inhibition mechanisms, which are relevant for developing treatments for Alzheimer’s disease .

- Material Science: The compound's properties are also being explored for applications in material science, particularly in developing new materials with specific electronic and optical characteristics.

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria, emphasizing its potential as a lead compound for drug development .

- Another research effort focused on the compound's role in inhibiting amyloid-beta aggregation, suggesting that it may have implications in treating Alzheimer’s disease by modulating neurodegenerative processes .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Methoxy group instead of methylsulfonyl | Antimicrobial |

| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Chloro group enhancing lipophilicity | Antibacterial |

The distinct substitution pattern in this compound contributes to its specific biological activities compared to these derivatives.

Q & A

Q. What are the established synthetic routes for N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example, a common approach is the coupling of 6-methylsulfonyl-1,3-benzothiazol-2-amine with acetylating agents like acetic anhydride or acetyl chloride under reflux conditions. Optimization includes controlling temperature (e.g., 60–80°C), solvent selection (e.g., chloroform or ethanol), and catalytic bases (e.g., triethylamine) to improve yield and purity . Monitoring via TLC and purification by recrystallization (ethanol or aqueous mixtures) are standard .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- IR spectroscopy identifies key functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .

- NMR (¹H/¹³C) resolves structural features: acetamide protons (~2.1 ppm for CH₃), benzothiazole aromatic protons (7.0–8.5 ppm), and sulfonyl group effects on neighboring carbons .

- X-ray crystallography (using SHELX software) confirms planar benzothiazole-acetamide geometry and gauche orientation of substituents. Space group assignments (e.g., triclinic P1) and hydrogen-bonding networks (N–H⋯N, C–H⋯O) are critical for structural validation .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on enzyme inhibition (e.g., carbonic anhydrase isoforms) via fluorometric assays or antimicrobial activity using broth microdilution (MIC determination). Structural analogs with sulfonyl groups show moderate-to-strong activity against bacterial strains (e.g., S. aureus) and cancer cell lines (IC₅₀ ~5–30 µM) .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced target affinity?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions between the sulfonyl group and enzyme active sites (e.g., hydrogen bonds with Arg/His residues). QSAR studies on substituent effects (e.g., methylsulfonyl vs. morpholinyl) correlate electronic properties (Hammett σ constants) with bioactivity . MD simulations (>100 ns) assess stability of ligand-protein complexes, highlighting critical binding motifs .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

Discrepancies may arise from crystal packing forces (e.g., S⋯S interactions at 3.62 Å) versus solution-phase conformational flexibility. Use variable-temperature NMR to detect dynamic processes (e.g., rotation of the methylsulfonyl group). Pair with DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized gas-phase structures with crystallographic data .

Q. How does the methylsulfonyl group influence metabolic stability compared to analogs?

The sulfonyl group enhances metabolic resistance by reducing oxidative degradation (CYP450 enzymes). Comparative studies with methoxy or piperidinyl analogs show:

- Half-life (t₁/₂): Methylsulfonyl derivative: 8.2 h (vs. 3.5 h for methoxy analog).

- Plasma protein binding: >90% due to sulfonyl hydrophobicity. Assess via LC-MS/MS in hepatocyte incubations and plasma stability assays .

Q. What experimental controls are critical when analyzing its off-target effects in kinase inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.